molecular formula C14H19NO4 B14368893 5,5-Dimethoxy-2-oxo-N-phenylhexanamide CAS No. 93371-33-6

5,5-Dimethoxy-2-oxo-N-phenylhexanamide

Katalognummer: B14368893
CAS-Nummer: 93371-33-6
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: HMEYILUHBHUTIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethoxy-2-oxo-N-phenylhexanamide: is a chemical compound with the molecular formula C13H17NO4 It is characterized by the presence of two methoxy groups, a phenyl group, and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide typically involves the reaction of 5,5-dimethoxy-2-oxohexanoic acid with aniline. The reaction is facilitated by coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HoBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethoxy-2-oxo-N-phenylhexanamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it has been shown to inhibit glucose dehydrogenase, which is involved in the glucose metabolic pathway .

Vergleich Mit ähnlichen Verbindungen

  • 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
  • 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

Comparison: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

93371-33-6

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

5,5-dimethoxy-2-oxo-N-phenylhexanamide

InChI

InChI=1S/C14H19NO4/c1-14(18-2,19-3)10-9-12(16)13(17)15-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI-Schlüssel

HMEYILUHBHUTIL-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)C(=O)NC1=CC=CC=C1)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.